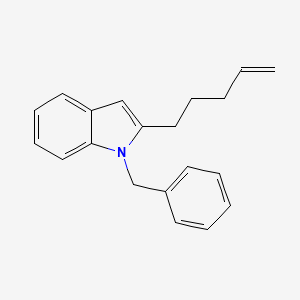
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene typically involves the reaction of 9,10-dibromoanthracene with 9,9-diphenyl-9H-fluoren-2-ylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties.
Optoelectronics: Employed in the fabrication of organic photovoltaic cells and organic field-effect transistors (OFETs).
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene in optoelectronic applications involves the absorption of light, followed by the emission of light at a different wavelength. This process is facilitated by the compound’s conjugated structure, which allows for efficient electron and hole transport. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs and photovoltaic cells .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with similar electroluminescent properties.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield.
9,10-Bis(4-(diphenylamino)phenyl)anthracene: Used in OLEDs for its high thermal stability.
Uniqueness
9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene is unique due to its combination of high thermal stability, excellent electroluminescent properties, and efficient electron and hole transport capabilities. These properties make it a superior material for use in advanced optoelectronic devices .
Properties
CAS No. |
653599-47-4 |
|---|---|
Molecular Formula |
C64H42 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
9,10-bis(9,9-diphenylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C64H42/c1-5-21-45(22-6-1)63(46-23-7-2-8-24-46)57-35-19-17-29-49(57)51-39-37-43(41-59(51)63)61-53-31-13-15-33-55(53)62(56-34-16-14-32-54(56)61)44-38-40-52-50-30-18-20-36-58(50)64(60(52)42-44,47-25-9-3-10-26-47)48-27-11-4-12-28-48/h1-42H |
InChI Key |
POJWUORXBSDEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
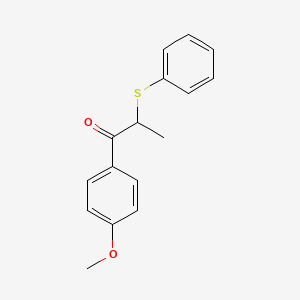
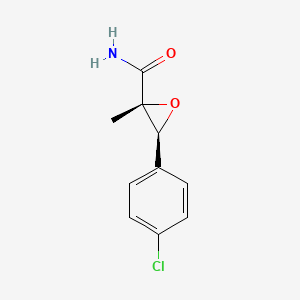
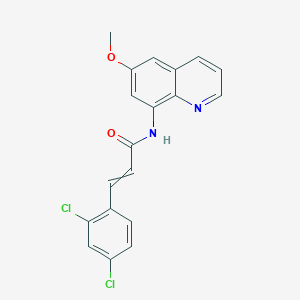
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)

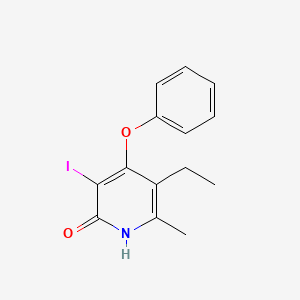
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)
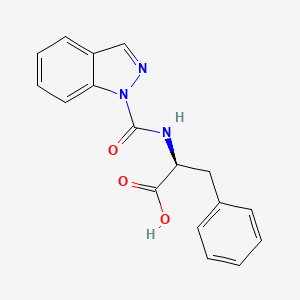

![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
